molecular formula C23H21N5 B8579358 2-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]quinazoline

2-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]quinazoline

Cat. No. B8579358
M. Wt: 367.4 g/mol
InChI Key: YSVZNBKMHTXJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]quinazoline is a useful research compound. Its molecular formula is C23H21N5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]quinazoline

Molecular Formula

C23H21N5

Molecular Weight

367.4 g/mol

IUPAC Name

2-phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C23H21N5/c1-2-8-18(9-3-1)22-25-20-11-5-4-10-19(20)23(26-22)28-16-14-27(15-17-28)21-12-6-7-13-24-21/h1-13H,14-17H2

InChI Key

YSVZNBKMHTXJJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 9.6 g (0.04 mole) of 2-phenyl-4-chloroquinazoline, 6.4 g. (0.04 mole) of 1-(2-pyridyl) piperazine and 250 ml of isopropanol was refluxed for 4 hrs. The resulting reaction mixture was filtered after cooling to room temperature. The crystalline solid was dissolved in 400 ml of 3 N hydrochloric acid and the aqueous acidic liquid was washed with ether. The aqueous layer was adjusted to pH=7.5 which precipitated crystalline solid. This acidification and basification were repeated once. Yield of product was 6.8 g, m.p. 164°-166° C. (air dried).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.